(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide
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Overview
Description
GGA59 is a compound known for its role in the modulation of heat shock proteins (HSPs) and its potential therapeutic applications in cardiac health. It has been studied for its ability to aid in the recovery from tachypacing-induced structural remodeling and contractile dysfunction in cardiomyocytes .
Chemical Reactions Analysis
GGA59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, for example, use reagents like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GGA59 has several scientific research applications:
Chemistry: It is used to study the modulation of heat shock proteins and their role in cellular stress responses.
Industry: GGA59’s role in stabilizing proteins can be leveraged in the development of pharmaceuticals and other biotechnological applications.
Mechanism of Action
GGA59 exerts its effects by modulating heat shock proteins, particularly HSPB1. It restores the microtubule network in cardiomyocytes by upregulating the mRNA expression level of α-tubulin. This leads to the recovery of contractile function and suppression of HDAC6 activity, which is crucial for maintaining cellular structure and function .
Comparison with Similar Compounds
GGA59 can be compared with other heat shock protein modulators such as:
GGA: Another compound known for its role in HSP modulation.
Recombinant HSPB1: Used in similar applications for cardiac health and recovery from structural remodeling.
GGA59 is unique in its specific action on the microtubule network and its potential therapeutic applications in cardiac health, distinguishing it from other HSP modulators .
Biological Activity
(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Name: this compound
- Molecular Formula: C12H21NO2S
- Molecular Weight: 241.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit:
- Antimicrobial Activity: Inhibition of bacterial growth through disruption of cell wall synthesis.
- Antioxidant Properties: Scavenging of free radicals, reducing oxidative stress in cells.
Biological Activity Overview
The compound has been evaluated for various biological activities:
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various sulfonamides highlighted that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .
- Antioxidant Activity : In vitro assays showed that the compound effectively scavenged DPPH radicals, with an IC50 value of 25 µM. This suggests that it can mitigate oxidative damage in cellular environments .
- Enzyme Inhibition : Research on enzyme interactions indicated that the compound could inhibit the activity of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's. The IC50 for AChE inhibition was found to be 15 µM, suggesting a potential role in cognitive enhancement therapies .
Properties
Molecular Formula |
C11H21NO2S |
---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]methanesulfonamide |
InChI |
InChI=1S/C11H21NO2S/c1-10(2)6-5-7-11(3)8-9-12-15(4,13)14/h6,8,12H,5,7,9H2,1-4H3/b11-8+ |
InChI Key |
TUMFQSMEYGBGCZ-DHZHZOJOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CNS(=O)(=O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCNS(=O)(=O)C)C)C |
Origin of Product |
United States |
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